Tricos-14-en-6-one
Description
Properties
CAS No. |
53149-66-9 |
|---|---|
Molecular Formula |
C23H44O |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tricos-14-en-6-one |
InChI |
InChI=1S/C23H44O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-6-4-2/h12-13H,3-11,14-22H2,1-2H3 |
InChI Key |
QKLOIBGEMBKSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Organometallic Addition to Nitriles
Reaction Overview
The organometallic approach leverages the nucleophilic addition of Grignard reagents or organolithium compounds to nitriles, followed by hydrolysis to yield ketones. This method is exemplified by the synthesis starting from oleonitrile, the nitrile derivative of oleic acid.
Synthesis of (Z)-Tricos-14-en-6-one from Oleonitrile
Oleonitrile, derived from oleic acid, undergoes nucleophilic attack by n-pentyl lithium or n-pentylmagnesium bromide (Grignard reagent). The reaction proceeds via a two-step mechanism:
- Nucleophilic Addition : The organometallic reagent attacks the electrophilic carbon of the nitrile group, forming an imine intermediate.
- Hydrolysis : The intermediate is hydrolyzed under acidic conditions to yield the ketone.
Key Data :
- n-Pentyl Lithium Route : 86% yield, isolated via distillation.
- Grignard Reagent Route : 75% yield, with similar isolation.
Optimization and Challenges
Carboxylic Acid Ketonization
Catalytic Ketonization of Hexanoic and Oleic Acids
This method employs heterogeneous catalysis to condense hexanoic acid (C₆) and oleic acid (C₁₈) into (Z)-tricos-14-en-6-one. The reaction occurs via dehydrative coupling , eliminating water and carbon dioxide.
Catalytic System and Conditions
- Catalysts : MnO₂, CeO₂, or ZrO₂ supported on Al₂O₃, TiO₂, or SiO₂, modified with 0.2–5.0 wt% K⁺ ions.
- Temperature : 523–723 K (250–450°C).
- Pressure : Atmospheric, in a continuous-flow reactor.
- Molar Ratio : 2–8 moles of hexanoic acid per mole of oleic acid.
Mechanistic Insights :
- Acid Adsorption : Carboxylic acids adsorb onto the catalyst’s active sites.
- Decarboxylation : Loss of CO₂ generates acyl intermediates.
- Ketone Formation : Cross-coupling of acyl groups yields the unsymmetric ketone.
Performance Metrics
Comparative Analysis of Preparation Methods
Advanced Characterization and Quality Control
Analytical Techniques
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates activated at 120°C and developed in hexane/ethyl acetate.
- Gas Chromatography (GC) : Quantifies purity post-distillation.
- Spectroscopy : IR (C=O stretch at ~1700 cm⁻¹) and NMR (δ 2.4 ppm for ketone protons) confirm structure.
Chemical Reactions Analysis
Types of Reactions
Tricos-14-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Tricos-14-en-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricos-14-en-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Chain Length and Stability : Longer carbon chains (e.g., Tetracos-15-en-7-one) exhibit higher melting and boiling points due to increased van der Waals interactions. This compound’s intermediate chain length balances stability and reactivity for industrial applications .
- Functional Group Position : The ketone group at position 6 in this compound enhances its electrophilicity compared to Tricos-10-en-2-one, making it more reactive in nucleophilic addition reactions .
- Double Bond Influence : The 14th-position double bond in this compound reduces steric hindrance during polymerization compared to Docos-13-en-5-one, which has a closer double bond-ketone proximity .
Research Findings and Industrial Relevance
- Polymer Science : this compound’s reactivity has been leveraged in synthesizing polyketones with improved thermal stability (decomposition temperature >300°C) compared to analogs like Docos-13-en-5-one .
- Fragrance Industry : Its mild, woody odor profile differentiates it from Tetracos-15-en-7-one, which has a sharper aroma due to the extended alkyl chain .
Q & A
Basic Research Questions
Q. How can researchers design experiments to optimize the synthesis of Tricos-14-en-6-one while ensuring reproducibility?
- Methodological Answer : Use the PICO framework adapted for chemical synthesis:
- Population : Reaction conditions (e.g., solvents, catalysts).
- Intervention : Varying molar ratios or temperature gradients.
- Comparison : Control groups with standard protocols.
- Outcome : Purity (measured via HPLC) and yield (gravimetric analysis).
Include iterative testing and validation using spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity .
Q. What are the best practices for characterizing the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Conduct accelerated stability studies using factorial design :
- Variables: Temperature, humidity, light exposure.
- Metrics: Degradation products (GC-MS), kinetic stability (Arrhenius plots).
- Triangulate data with computational models (e.g., DFT for bond dissociation energies) .
Q. How can researchers validate the biological activity of this compound in preliminary in vitro assays?
- Methodological Answer :
- Use dose-response curves to establish EC₅₀/IC₅₀ values.
- Include positive/negative controls (e.g., known agonists/inhibitors).
- Apply statistical rigor (e.g., ANOVA for inter-group comparisons) and report confidence intervals .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in this compound’s proposed mechanism of action across different studies?
- Methodological Answer :
- Triangulation : Combine kinetic assays (e.g., stopped-flow spectroscopy) with molecular dynamics simulations to reconcile discrepancies.
- Contradiction Analysis : Use Bayesian meta-analysis to weigh evidence quality, prioritizing studies with rigorous controls and replication .
Q. How can mixed-methods approaches enhance understanding of this compound’s effects in complex biological systems?
- Methodological Answer :
- Quantitative : Measure metabolite levels (LC-MS) and gene expression (RNA-seq).
- Qualitative : Behavioral observations in model organisms (e.g., C. elegans chemotaxis assays).
- Integrate datasets using pathway analysis tools (e.g., KEGG, Reactome) to identify emergent properties .
Q. What frameworks ensure ethical and feasible design for long-term ecotoxicological studies of this compound?
- Methodological Answer :
- Apply the FINER criteria :
- Feasible : Pilot studies to estimate effect sizes and required sample numbers.
- Ethical : Adhere to OECD guidelines for animal welfare and environmental impact assessments.
- Relevant : Align endpoints (e.g., biomarker quantification) with regulatory thresholds .
Q. How can researchers address variability in this compound’s bioavailability across different delivery systems?
- Methodological Answer :
- Use cross-over experimental designs to compare formulations (e.g., liposomal vs. free compound).
- Measure bioavailability via pharmacokinetic parameters (AUC, Cₘₐₓ) and tissue distribution (radiolabeling) .
Methodological Notes
- Data Validation : Always include redundant assays (e.g., orthogonal analytical methods) to confirm key findings .
- Contradiction Management : Predefine criteria for excluding outliers (e.g., Grubbs’ test) and document deviations transparently .
- Ethical Compliance : For in vivo studies, reference institutional review board (IRB) protocols and ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
